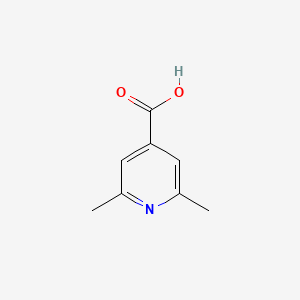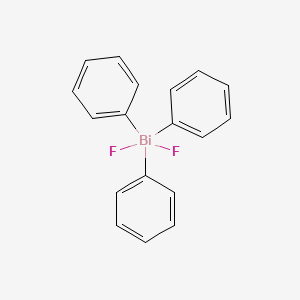
2,2-Dimethyl-N-pyridin-3-yl-propionamide
Vue d'ensemble
Description
2,2-Dimethyl-N-pyridin-3-yl-propionamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthetic Utility in Heterocyclic Chemistry : Research has demonstrated the utility of compounds structurally related to 2,2-Dimethyl-N-pyridin-3-yl-propionamide in synthesizing diverse heterocyclic structures. For instance, the reaction of magnesiated bases on substituted pyridines, including a compound similar to 2,2-dimethyl-N-(2-pyridyl)propanamide, leads to deprotonation at C3, facilitating the synthesis of 2,3-disubstituted pyridines with carboxylic acid- or amino-derived functions at C2 (Bonnet et al., 2001). This process underscores the role of such compounds in generating structurally complex and functionally diverse heterocyclic compounds, critical in drug design and discovery.
Antimicrobial and Antitubercular Activities : Compounds with a core structure of this compound have been evaluated for their potential in medicinal chemistry, particularly in antimicrobial and antitubercular activities. A study synthesized novel pyrimidine-azitidinone analogues, demonstrating significant in vitro antimicrobial and antitubercular activities, which underscores the potential of these compounds in developing new therapeutic agents (Chandrashekaraiah et al., 2014).
Fluorescent Chemo-sensing : The sensitivity of certain hydrazone compounds derived from this compound for selective fluorescent "turn on" chemo-sensing of Al3+ ions has been explored. This application is crucial for environmental monitoring and biological studies, where the detection of specific metal ions at low concentrations is necessary. The study showcases the potential use of these compounds in developing fluorescent probes for metal ions (Rahman et al., 2017).
Material Science and Polymer Chemistry
- Polyamide Synthesis : In the field of polymer chemistry, new polyamides incorporating the pyridine moiety, akin to this compound, have been synthesized. These polymers are characterized by their high thermal stability and solubility in polar solvents, which are desirable properties for materials used in high-performance applications. The incorporation of the pyridine unit into polymers can significantly affect their physical and chemical properties, making them suitable for various industrial applications (Faghihi & Mozaffari, 2008).
Advanced Materials and Sensing Applications
- Synthesis of Ligands for Coordination Chemistry : The synthesis of propionamide pyridine and pyridine N-oxide ligands, with functionalities related to this compound, has been reported. These ligands are pivotal in coordination chemistry for developing metal complexes with specific catalytic, magnetic, and optical properties. The study on their coordination interaction exemplifies the role of such compounds in the synthesis of advanced materials and their potential applications in catalysis, materials science, and sensing technologies (Binyamin et al., 2007).
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P280 and P305+P351+P338 , which suggest wearing protective gloves/clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
2,2-dimethyl-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXVCVTZSTYIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405289 | |
| Record name | 2,2-Dimethyl-N-(pyridin-3-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70298-88-3 | |
| Record name | 2,2-Dimethyl-N-(pyridin-3-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)







